molecular formula C7H11NO2 B8057245 5-Aminocyclohex-3-ene-1-carboxylic acid

5-Aminocyclohex-3-ene-1-carboxylic acid

Cat. No.: B8057245
M. Wt: 141.17 g/mol
InChI Key: QOUDZMWPQSGONB-UHFFFAOYSA-N
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Description

5-Aminocyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with an amino group at the 5-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Cyclohexene Formation: Starting from cyclohexane, a dehydrogenation reaction can be employed to form cyclohexene.

    Amination: The cyclohexene undergoes an amination reaction, where an amino group is introduced at the 5-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.

    Carboxylation: The final step involves the introduction of a carboxylic acid group at the 1-position. This can be done through carboxylation reactions using carbon dioxide in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and high-pressure reactors can be employed to optimize the reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group or the cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The compound can be reduced to form 5-aminocyclohexane-1-carboxylic acid, where the double bond in the cyclohexene ring is hydrogenated.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Nitrocyclohexene carboxylic acid or cyclohexanone derivatives.

    Reduction: 5-Aminocyclohexane-1-carboxylic acid.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

5-Aminocyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-aminocyclohex-3-ene-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the carboxylic acid group can participate in acid-base reactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Aminocyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexene ring, making it more saturated.

    Cyclohex-3-ene-1-carboxylic acid: Lacks the amino group, reducing its potential for hydrogen bonding and ionic interactions.

    5-Nitrocyclohex-3-ene-1-carboxylic acid: Contains a nitro group instead of an amino group, which significantly alters its reactivity and applications.

Uniqueness: 5-Aminocyclohex-3-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-aminocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUDZMWPQSGONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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